Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-
Description
Historical Context and Discovery Timeline
The development of Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- is rooted in decades of research on heterocyclic compounds, particularly triazinoindoles. The triazinoindole scaffold was first explored in the mid-20th century as part of efforts to synthesize novel heterocycles with enhanced electronic properties. By the 2010s, studies began focusing on functionalizing this core structure with substituents like thioethers and acetamide groups to improve bioavailability and target specificity.
A pivotal advancement occurred in 2019, when researchers demonstrated that triazinoindole-bearing thiosemicarbazides exhibited potent α-glucosidase inhibitory activity, with IC$$_{50}$$ values as low as 1.30 μM. This finding catalyzed interest in modifying the triazinoindole scaffold with diverse side chains. The incorporation of the 3-ethoxypropyl acetamide group, as seen in the subject compound, likely emerged from structure-activity relationship (SAR) studies aiming to balance hydrophobicity and hydrogen-bonding capacity. By 2022, synthetic methodologies had advanced sufficiently to allow the efficient coupling of triazinoindole-thiol intermediates with ethoxypropyl acetamide precursors, enabling the reliable production of this compound.
Significance in Medicinal Chemistry and Drug Development
Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- holds significance due to its multifunctional architecture:
- Triazinoindole Core : This planar heterocycle facilitates π-π stacking interactions with aromatic residues in enzyme active sites, as demonstrated in molecular docking studies.
- Thioether Linkage : The sulfur atom enhances electron delocalization and provides a potential site for metabolic oxidation, influencing pharmacokinetics.
- Ethoxypropyl Acetamide Side Chain : This moiety improves solubility while allowing conformational flexibility for target engagement.
Comparative analysis with analogous compounds reveals key advantages:
While the exact biological data for this compound remain undisclosed, its structural kinship to active derivatives suggests potential in:
- Enzyme Inhibition : Analogous triazinoindole-thioethers show sub-micromolar activity against α-glucosidase, a target for diabetes management.
- Anticancer Applications : Related benzimidazole-triazinoindole hybrids exhibit cytotoxicity via topoisomerase II inhibition.
- Antimicrobial Activity : The ethoxypropyl group may enhance membrane permeability, a critical factor in combating drug-resistant pathogens.
Properties
Molecular Formula |
C19H25N5O2S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H25N5O2S/c1-4-26-9-5-8-20-16(25)11-27-19-22-18-17(23-24-19)14-10-13(12(2)3)6-7-15(14)21-18/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,20,25)(H,21,22,24) |
InChI Key |
BCPBLAUVRGYLHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)C(C)C)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted acetamides .
Scientific Research Applications
Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural uniqueness lies in its combination of 8-isopropyl and N-(3-ethoxypropyl) groups. Key comparisons with analogs include:
Notes:
- *Purity inferred from synthesis protocols for structurally related compounds .
- Solubility : The 3-ethoxypropyl group in the target compound likely improves aqueous solubility compared to aryl-substituted analogs (e.g., Compounds 15, 24) due to its polar ether linkage .
- Steric Effects : The 8-isopropyl group may hinder interactions with hydrophobic protein pockets compared to smaller substituents (e.g., H, Br) in Compounds 23–27 .
Biological Activity
Acetamide, N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activity, supported by relevant data and case studies.
Structural Characteristics
The compound features several notable structural components:
- Acetamide Group : Provides a polar functional group that can influence solubility and biological interactions.
- Ethoxypropyl Chain : Enhances lipophilicity which may affect membrane permeability.
- Triazinoindole Moiety : Known for its pharmacological relevance, particularly in anticancer and antimicrobial activities.
- Thioether Linkage : May contribute to the reactivity and interaction with biological targets.
The molecular formula of this compound is with a molecular weight of approximately 345.42 g/mol.
Synthesis Methods
The synthesis of Acetamide, N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the triazinoindole core through cyclization reactions.
- Introduction of the ethoxypropyl group via alkylation methods.
- Coupling the thioether component through thiol-based reactions.
Biological Activity
Preliminary studies indicate that Acetamide exhibits significant biological activity. The following sections detail specific activities and findings related to this compound.
Antimicrobial Activity
Acetamide derivatives have shown promising antimicrobial properties. In comparative studies:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-indole derivatives | Indole core | Antimicrobial |
| Triazole derivatives | Triazole ring | Antifungal |
| Thioacetamide | Thioether linkage | Hepatotoxicity |
These comparisons highlight that while Acetamide possesses unique attributes due to its specific functional groups and arrangement, it also shares commonalities with other biologically active compounds that could inform further research into its potential uses .
Anticancer Potential
Research indicates that compounds similar to Acetamide may possess anticancer properties due to their ability to interact with cellular pathways involved in tumor growth. The triazinoindole structure is particularly noted for its cytotoxic effects against various cancer cell lines. Further investigation into the mechanisms of action is warranted to elucidate these effects.
Case Studies
- In Vitro Studies : A study involving Acetamide demonstrated inhibition of bacterial growth in several strains, suggesting its potential as a lead compound in antibiotic development.
- Pharmacological Testing : Interaction studies indicated that Acetamide binds effectively to certain enzymes implicated in cancer progression, highlighting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
